molecular formula C9H13ClFNO2 B13819578 (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride

Katalognummer: B13819578
Molekulargewicht: 221.65 g/mol
InChI-Schlüssel: ZJHXCOXQHPCSDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, making it a valuable compound in medicinal chemistry and other research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-(4-fluoro-3-methoxyphenyl)ethanamine.

    Reaction with Epoxide: The precursor is reacted with an epoxide under basic conditions to introduce the hydroxyl group.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.

    Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could introduce new functional groups to the aromatic ring.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in medicinal chemistry or other research areas.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
  • 1-(4-Fluoro-3-methoxyphenyl)ethanol

Uniqueness

(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride is unique due to its chiral nature and the presence of both an amino and hydroxyl group. This combination allows for specific interactions with biological targets and makes it a versatile compound in various research applications.

Eigenschaften

Molekularformel

C9H13ClFNO2

Molekulargewicht

221.65 g/mol

IUPAC-Name

2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C9H12FNO2.ClH/c1-13-9-4-6(8(11)5-12)2-3-7(9)10;/h2-4,8,12H,5,11H2,1H3;1H

InChI-Schlüssel

ZJHXCOXQHPCSDF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(CO)N)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.